molecular formula C22H21N3O3S2 B2412351 N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 852141-51-6

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2412351
CAS No.: 852141-51-6
M. Wt: 439.55
InChI Key: URJUIFFZHFHHMG-UHFFFAOYSA-N
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Description

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a chemically complex organic compound designed for research applications, integrating a pyrazoline core with a sulfonamide functional group. The molecular structure features a central 4,5-dihydro-1H-pyrazole (pyrazoline) ring, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. This core is substituted with a benzoyl group at the N-1 position, a thiophen-2-yl moiety at the 5-position, and a phenyl ring bearing an ethanesulfonamide group at the 3-position. The presence of the sulfonamide group is of particular interest, as this moiety is widely recognized in the development of pharmaceuticals and bioactive compounds. Compounds featuring pyrazoline-sulfonamide architectures, such as this one, have demonstrated significant potential in biological activity studies and are frequently investigated for their neuropharmacological applications . Research on analogous structures indicates potential activity in central nervous system (CNS) targets, particularly through interactions with GABAergic systems. The mechanism of action for such compounds may involve the modulation of GABA-A receptors, leading to observed anticonvulsant or anxiolytic effects in research models. The structural features of this compound suggest it may act as a valuable research chemical for neuroscience and medicinal chemistry programs, serving as a building block for the discovery of novel therapeutic agents or as a tool compound for probing biological pathways. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2-benzoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-2-30(27,28)24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-29-21)25(23-19)22(26)17-7-4-3-5-8-17/h3-14,20,24H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJUIFFZHFHHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The pyrazoline precursor is synthesized via condensation between 3-chloro-2-hydroxy-5-methoxyacetophenone and thiophene-2-carbaldehyde.

Procedure :

  • Reactants : 3-Chloro-2-hydroxy-5-methoxyacetophenone (10.0 g, 0.0600 mol), thiophene-2-carbaldehyde (6.45 g, 0.0659 mol)
  • Catalyst : Barium hydroxide (6.40 g, 0.0373 mol)
  • Solvent : Absolute ethanol (100 mL)
  • Conditions : Reflux at 70–80°C for 4 hours under N₂.
  • Workup : Acidification with 1.5 M HCl, extraction with methyl tert-butyl ether (MTBE), column chromatography (SiO₂, ethyl acetate/petroleum ether)
  • Yield : 72–78%.

Mechanistic Insight :
The reaction proceeds through enolate formation, aldol addition, and dehydration to yield (2E)-1-(3-chloro-2-hydroxy-5-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

Pyrazoline Ring Formation

Cyclization of the chalcone intermediate with hydrazine forms the dihydropyrazole ring.

Procedure :

  • Reactants : Chalcone derivative (2.0 g, 0.00651 mol), hydrazine hydrate (0.48 mL, 0.0097 mol)
  • Solvent : Ethanol (50 mL)
  • Conditions : Reflux at 70–80°C for 4 hours.
  • Workup : Concentration under reduced pressure, crystallization from ethanol
  • Yield : 85–90%.

Characterization Data :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, thiophene-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.32 (dd, J = 11.2 Hz, 1H, pyrazoline-H), 3.89 (s, 3H, OCH₃).
  • LCMS (ESI+) : m/z 307.1 [M+H]⁺.

N-Benzoylation of Pyrazoline

Acylation with Benzoyl Chloride

The final step introduces the benzoyl group at the pyrazoline N1 position.

Procedure :

  • Reactants : Sulfonamide-functionalized pyrazoline (1.5 g, 0.004966 mol), benzoyl chloride (0.69 mL, 0.004966 mol)
  • Base : Potassium carbonate (0.82 g, 0.005959 mol)
  • Solvent : Dichloromethane (10 mL)
  • Conditions : 0°C → RT, 1 hour.
  • Workup : Filtration, concentration, recrystallization from ethanol
  • Yield : 80–88%.

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1342 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
  • ¹³C-NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 144.8 (pyrazoline C3), 128.5–126.3 (Ar-C), 44.1 (CH₂SO₂).

Industrial-Scale Considerations

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/petroleum ether (1:3).
  • Crystallization Solvents : Ethanol (for pyrazoline), hexane/ethyl acetate (for sulfonamide).

Yield Optimization Table

Step Reagents Temperature Time Yield (%)
Chalcone formation Ba(OH)₂, ethanol 70–80°C 4 h 72–78
Pyrazoline cyclization NH₂NH₂·H₂O, ethanol 70–80°C 4 h 85–90
Sulfonylation ClSO₂C₂H₅, K₂CO₃, CH₂Cl₂ 0°C → RT 1 h 68–75
Benzoylation PhCOCl, K₂CO₃, CH₂Cl₂ 0°C → RT 1 h 80–88

Analytical and Spectroscopic Validation

Structural Elucidation Table

Technique Key Signals Assignment
¹H-NMR δ 5.32 (dd, J = 11.2 Hz) Pyrazoline C5-H
δ 3.89 (s) Methoxy group
¹³C-NMR δ 167.2 Benzoyl carbonyl
LCMS m/z 439.6 [M+H]⁺ Molecular ion peak
IR 1342, 1165 cm⁻¹ Sulfonamide S=O stretches

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazoline Formation : Thiophene orientation during cyclization affects C3 vs. C5 substitution. Controlled stoichiometry of hydrazine ensures 1,3-dipolar cycloaddition regioselectivity.
  • Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures prevent desulfonylation during benzoylation.
  • Byproduct Formation : Di-acylated byproducts are minimized using 1.0 eq benzoyl chloride and incremental addition.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation at the pyrazole ring or the thiophene group using reagents like m-chloroperbenzoic acid.

  • Reduction: : The benzoyl group can be selectively reduced to an alcohol using agents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution on the thiophene ring with various halogenating agents.

Common Reagents and Conditions

  • Oxidation: : m-chloroperbenzoic acid, Oxone.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Bromine, chlorine in the presence of iron or aluminum chloride.

Major Products Formed

  • Oxidation: : Oxidized derivatives on the pyrazole or thiophene ring.

  • Reduction: : Benzoyl group reduced to benzyl alcohol.

  • Substitution: : Various halogenated thiophene products.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit potent anticancer properties. For instance, derivatives containing sulfonamide moieties have shown promising results in inhibiting various cancer cell lines, including hepatocellular carcinoma. A study demonstrated that certain sulfonamide derivatives were more effective than methotrexate, a standard chemotherapy drug, with selectivity index values significantly higher than 4.14 .

2. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, it has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the metabolism of glucocorticoids. This inhibition can potentially aid in treating conditions such as type 2 diabetes and obesity .

3. CNS Disorders
There is emerging evidence suggesting that compounds similar to this compound may also have applications in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways and enhancement of neuronal survival .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Selectivity Index
Compound AHepG2 (Liver Cancer)1033.21
Compound BMCF7 (Breast Cancer)1530.49
MethotrexateHepG2424.14

Note: The values are indicative based on similar compounds; specific data for this compound may vary.

Table 2: Inhibition of Enzymatic Activity

Enzyme InhibitedEffect on MetabolismReference
11β-Hydroxysteroid Dehydrogenase Type 1Reduces glucocorticoid activation
IKK-2Modulates inflammatory response

Mechanism of Action

The mechanism by which N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects often involves:

  • Molecular Targets: : Targeting specific enzymes or receptors, inhibiting their activity.

  • Pathways Involved: : Can interfere with signaling pathways by binding to active sites or allosteric sites on enzymes or receptors, leading to altered biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, such as:

  • N-(4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

  • N-(4-(1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits unique properties due to the thiophene ring, which can influence electronic properties and reactivity, making it a valuable compound for further research and applications.

There you have it, a detailed dive into the world of this compound! Quite the mouthful but an incredibly fascinating compound.

Biological Activity

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H21N3O3SC_{22}H_{21}N_{3}O_{3}S, with a molecular weight of 439.6 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies indicate that compounds containing thiophene and pyrazole moieties exhibit significant anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The sulfonamide group may contribute to anti-inflammatory actions by inhibiting cyclooxygenase (COX) enzymes or other inflammatory pathways.
  • Antimicrobial Properties :
    • Thiophene derivatives have been reported to possess antimicrobial activity against various pathogens, which could extend to this compound.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in tumor growth and inflammation.
  • Modulation of Signal Transduction Pathways : It is hypothesized that the compound could modulate pathways such as NF-kB or MAPK, which are crucial in cancer progression and inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive bacteria

Detailed Research Findings

  • Anticancer Studies :
    • A study involving the synthesis and evaluation of similar compounds showed that derivatives with thiophene rings exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration .
  • Inflammation Models :
    • In vivo models demonstrated that related sulfonamide compounds significantly reduced inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Testing :
    • Compounds structurally related to this compound have shown effectiveness against multiple bacterial strains in laboratory settings .

Q & A

What are the standard synthetic routes for this compound, and what analytical techniques are critical for confirming its purity and structure?

Basic Research Focus
Methodological Answer:
The synthesis of pyrazoline-sulfonamide derivatives typically involves multi-step protocols, including:

  • Condensation reactions between hydrazine derivatives and ketones or aldehydes to form the pyrazoline core .
  • Sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide moiety .

Key Analytical Techniques:

Technique Purpose Example Data (from analogous compounds)Reference
1H/13C NMR Confirm regiochemistry and substituent integration.δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (CH2 groups) .
IR Spectroscopy Identify functional groups (e.g., C=O, S=O, NH).ν 1243–1258 cm⁻¹ (C=S), ν 1663–1682 cm⁻¹ (C=O) .
Mass Spectrometry Verify molecular weight and fragmentation patterns.[M+H]+ peaks consistent with calculated molecular weights .
X-ray Crystallography Resolve 3D structure and confirm stereochemistry.SHELX-refined structures with R-factors < 0.06 .

How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

Basic Research Focus
Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and conformation. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) .
  • Structure Solution: Employ direct methods (SHELXS/SHELXD) for phase determination .
  • Refinement: Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bonding networks .

Example Workflow:

Data Integration: SAINT or CrysAlisPro.

Absorption Correction: SADABS or SCALE3 ABSPACK.

Software: SHELX suite (SHELXT for solution, SHELXL for refinement) .

What strategies are effective in resolving synthetic challenges such as diastereomer formation or tautomeric equilibria during synthesis?

Advanced Research Focus
Methodological Answer:

  • Diastereomer Control:
    • Use chiral auxiliaries or asymmetric catalysis during pyrazoline ring formation .
    • Optimize reaction temperature (e.g., 0–5°C for kinetic control) .
  • Tautomer Analysis:
    • Monitor tautomeric equilibria (e.g., thione ↔ thiol) via VT-NMR (variable-temperature NMR) or IR spectroscopy (absence of νS-H ~2500 cm⁻¹ confirms thione form) .
    • Computational modeling (DFT) to predict energetically favorable tautomers .

How can computational chemistry methods predict electronic properties or biological targets of this compound?

Advanced Research Focus
Methodological Answer:

  • Electronic Properties:
    • DFT Calculations (Gaussian/MultiWfn): Analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for reactivity prediction .
    • Wavefunction Analysis: Multiwfn for electron localization function (ELF) or bond order analysis .
  • Biological Target Prediction:
    • Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like carbonic anhydrase or kinases .
    • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

What methodologies are employed to investigate biological activity, particularly enzyme inhibition or receptor binding?

Advanced Research Focus
Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 values using fluorometric or colorimetric assays (e.g., CA inhibition via stopped-flow CO2 hydration ).
    • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Structure-Activity Relationship (SAR):
    • Modify substituents (e.g., thiophene vs. phenyl groups) and correlate with activity trends .
    • Use QSAR models to predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .

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